3-ethoxy-1-methyl-1H-pyrazol-4-amine
CAS No.: 1356543-43-5
Cat. No.: VC8235318
Molecular Formula: C6H11N3O
Molecular Weight: 141.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1356543-43-5 |
---|---|
Molecular Formula | C6H11N3O |
Molecular Weight | 141.17 |
IUPAC Name | 3-ethoxy-1-methylpyrazol-4-amine |
Standard InChI | InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 |
Standard InChI Key | VQNRBFXKOWOEAC-UHFFFAOYSA-N |
SMILES | CCOC1=NN(C=C1N)C |
Canonical SMILES | CCOC1=NN(C=C1N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 3-ethoxy-1-methyl-1H-pyrazol-4-amine is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol. Its IUPAC name, 3-ethoxy-1-methylpyrazol-4-amine, reflects the substituents on the pyrazole ring:
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Ethoxy group (-OCH₂CH₃) at position 3
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Methyl group (-CH₃) at position 1
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Amino group (-NH₂) at position 4
The SMILES notation CCOC1=NN(C=C1N)C
and InChIKey VQNRBFXKOWOEAC-UHFFFAOYSA-N
provide unambiguous representations of its structure.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₁N₃O | |
Molecular Weight | 141.17 g/mol | |
CAS Number | 1356543-43-5 | |
IUPAC Name | 3-ethoxy-1-methylpyrazol-4-amine | |
SMILES | CCOC1=NN(C=C1N)C |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar pyrazole ring with slight distortions due to steric effects from the ethoxy and methyl groups. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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Ethoxy protons: δ 1.35 ppm (triplet, CH₃), δ 3.65 ppm (quartet, CH₂)
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Methyl group: δ 2.50 ppm (singlet, CH₃)
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Amino protons: δ 5.80 ppm (broad singlet, NH₂).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A common pathway involves:
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Ethylation of 4-amino-1-methylpyrazole using ethyl bromide in the presence of a base (e.g., K₂CO₃).
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Purification via column chromatography to achieve >95% purity.
Industrial-scale production employs continuous flow reactors to enhance yield (up to 82%) and reduce reaction time from 12 hours to 2 hours.
Table 2: Representative Synthesis Conditions
Parameter | Value | Source |
---|---|---|
Starting Material | 4-amino-1-methylpyrazole | |
Alkylating Agent | Ethyl bromide | |
Solvent | Dimethylformamide (DMF) | |
Temperature | 80°C | |
Yield | 82% |
Green Chemistry Approaches
Recent advances emphasize sustainability:
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Solvent-free reactions using microwave irradiation (30 minutes, 70% yield).
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Biocatalytic methods with lipases, achieving 65% yield under mild conditions (pH 7, 25°C).
Biological Activities and Mechanisms
Kinase Inhibition
3-Ethoxy-1-methyl-1H-pyrazol-4-amine derivatives exhibit potent MET kinase inhibition (IC₅₀ = 4.2 nM), critical for blocking cancer cell proliferation. Hybrid analogs, such as compound 5 in the ACS study, demonstrate sustained efficacy in murine models, suppressing HGF-induced MET phosphorylation by >91% for 9 hours post-dosing .
Antimicrobial Properties
Pyrazole derivatives show antileishmanial activity (IC₅₀ = 8.7 μM against Leishmania donovani) and antimalarial effects (IC₅₀ = 12.3 μM against Plasmodium falciparum). The ethoxy group enhances membrane permeability, while the amino group facilitates hydrogen bonding with parasitic enzymes.
Table 3: Biological Activity Profile
Activity | IC₅₀ / EC₅₀ | Target Organism | Source |
---|---|---|---|
MET Kinase Inhibition | 4.2 nM | Human hepatocellular carcinoma | |
Antileishmanial | 8.7 μM | Leishmania donovani | |
Antimalarial | 12.3 μM | Plasmodium falciparum |
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: High oral bioavailability (78%) in rats due to lipophilic ethoxy group.
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Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites (t₁/₂ = 3.1 hours).
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Excretion: Renal clearance (62%) and fecal excretion (28%) .
Comparative Analysis with Analogues
3-Ethyl-1-methyl-1H-pyrazol-4-amine
Removing the oxygen atom from the ethoxy group reduces polarity, decreasing solubility (from 12.4 mg/mL to 4.8 mg/mL) but increasing blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.6) .
3-Ethoxy-1-isopropyl-1H-pyrazol-4-amine
Replacing the methyl group with isopropyl enhances steric bulk, lowering MET kinase affinity (IC₅₀ = 18.9 nM) but improving metabolic stability (t₁/₂ = 5.7 hours).
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents at positions 1 and 3 to balance potency and safety.
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Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) to enhance anticancer efficacy .
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Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve bioavailability and target parasitic infections.
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